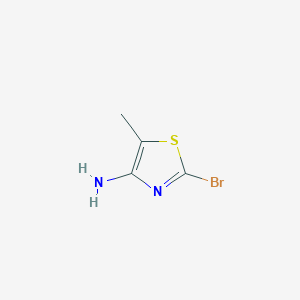

2-Bromo-5-methylthiazol-4-amine

Description

2-Bromo-5-methylthiazol-4-amine (CAS: 554429-01-5) is a brominated thiazole derivative featuring a methyl group at position 5 and an amine group at position 4. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, which are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design. This compound is primarily utilized as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its bromine atom at position 2 enables further functionalization via nucleophilic substitution or cross-coupling reactions, making it a valuable scaffold for derivatization.

Properties

IUPAC Name |

2-bromo-5-methyl-1,3-thiazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-2-3(6)7-4(5)8-2/h6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEGJTCYTMFJKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-methylthiazol-4-amine has shown potential in the development of pharmaceuticals due to its biological activity against various diseases.

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance, it has been evaluated for its effects on HepG2 liver carcinoma cells, showing an IC₅₀ value of 7.06 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC₅₀ = 0.5 µM) .

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | HEPG2 (liver carcinoma) | 7.06 | |

| Doxorubicin (control) | HEPG2 | 0.5 |

- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities, which are common characteristics of thiazole derivatives. Preliminary studies suggest that it may inhibit the growth of various bacterial strains .

Agrochemicals

In agricultural science, this compound is being researched as a potential component in the development of agrochemicals. Its reactivity allows for modifications that can enhance the efficacy of pesticides and herbicides.

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the synthesis of polymers and specialized coatings that require enhanced durability and resistance to environmental factors .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of thiazole derivatives highlighted the efficacy of this compound against liver carcinoma cells. The research involved comparing its cytotoxic effects with established chemotherapeutics, demonstrating its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of this compound, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism by which 2-Bromo-5-methylthiazol-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding assays, it may interact with specific receptors, modulating their activity.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.

Receptor Binding: Interacts with receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Bromo-4-(trifluoromethyl)thiazol-2-amine

- Structure : Bromine at position 5, trifluoromethyl (-CF₃) at position 4, and amine at position 2.

- Properties : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability compared to methyl substituents. Molecular weight: 261.09 g/mol.

- Applications : The -CF₃ group enhances binding affinity in enzyme inhibition studies, making it a candidate for kinase inhibitors.

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

- Structure : Bromine at position 5, 3,4-dimethoxyphenyl at position 4, and amine at position 2.

- Synthesized via Suzuki-Miyaura coupling.

- Applications : Explored in anticancer and antimicrobial agents due to its planar aromatic system.

5-Bromo-4-(thiophen-2-yl)thiazol-2-amine

- Structure : Bromine at position 5, thiophene at position 4, and amine at position 2.

- Properties : Thiophene enhances electron-rich character, facilitating charge-transfer interactions. Molecular formula: C₇H₅BrN₂S₂.

- Applications : Investigated in optoelectronic materials and as a precursor for metal-catalyzed cross-coupling reactions.

5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Thiadiazole core (two nitrogen atoms) with a 4-bromo-2-methylphenyl substituent.

- Properties : Thiadiazole’s higher nitrogen content increases polarity and hydrogen-bonding capacity compared to thiazoles. Molecular formula: C₉H₈BrN₃S.

- Applications : Used in corrosion inhibitors and antimicrobial agents due to its chelating properties.

Key Structural and Reactivity Differences

Biological Activity

2-Bromo-5-methylthiazol-4-amine, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 2-position and a methyl group at the 5-position of the thiazole ring, contributing to its unique chemical properties and reactivity. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and potential therapeutic applications.

The molecular formula for this compound is . The presence of the bromine atom and the amine functional group enhances its solubility and stability in biological systems, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole, including this compound, demonstrate activity against various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action .

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial | 62.5 (against S. aureus) |

| Other Thiazole Derivatives | Antimicrobial | Varies |

Anticancer Potential

The anticancer activity of thiazole derivatives has been well-documented. In particular, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. For example, docking studies suggest that this compound may interact with specific enzymes involved in cancer pathways, potentially leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound exhibited a notable zone of inhibition against Salmonella typhi and Candida albicans, suggesting its broad-spectrum antimicrobial potential .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of thiazole derivatives indicated that modifications at the bromine and methyl positions could enhance biological activity. Specifically, variations in substitution patterns led to differing levels of potency against bacterial strains, emphasizing the importance of chemical structure in determining biological efficacy .

Research Findings

Recent research has focused on elucidating the mechanisms of action for this compound. Molecular docking studies have demonstrated its potential to bind effectively to active sites of target proteins involved in disease pathways. For instance, interactions with acetylcholinesterase suggest possible applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Advanced Research Question

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Candida albicans or Staphylococcus aureus.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231), with IC determination.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-bromo-4-(trifluoromethyl)thiazol-2-amine) to assess the impact of substituents on potency .

What computational tools are suitable for studying the interaction of this compound with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina) against enzymes like Plasmodium falciparum dihydrofolate reductase or bacterial topoisomerase IV. MD simulations (GROMACS) can assess binding stability. Pharmacophore modeling identifies critical functional groups (e.g., bromine for halogen bonding) .

How does the bromine substituent influence the compound’s stability under storage conditions?

Basic Research Question

Bromine’s electronegativity increases susceptibility to hydrolysis. Stability tests under varying temperatures (4°C, 25°C) and humidity (0–75% RH) via HPLC monitoring are advised. Store in amber vials under inert gas (argon) to prevent degradation .

What strategies mitigate side reactions during functionalization of this compound?

Advanced Research Question

- Protection-Deprotection : Use Boc groups for amines to prevent unwanted nucleophilic substitution.

- Catalytic Systems : Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions without dehalogenation .

How can HPLC methods be optimized for purity analysis of this compound?

Basic Research Question

Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). UV detection at 254 nm. Calibrate with a reference standard (≥98% purity) and validate linearity (R > 0.99) .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The bromine atom acts as a leaving group in SAr reactions. Kinetic studies (monitored by NMR) reveal rate dependence on solvent polarity (DMF > THF) and base strength (KCO > NaHCO). Transition state modeling (Gaussian) can visualize charge distribution during substitution .

How does this compound compare to halogenated thiazole analogs in drug discovery?

Advanced Research Question

Comparative studies show bromine enhances lipophilicity (logP ~2.5) compared to chloro analogs, improving membrane permeability. However, trifluoromethyl groups (e.g., in 5-bromo-4-(trifluoromethyl)thiazol-2-amine) increase metabolic stability. Parallel screening in ADME assays (e.g., microsomal stability) is critical for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.